2-(4-bromophenyl)ethane-1-sulfonamide
Description
Overview of Sulfonamide Chemistry in Contemporary Research
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first rising to prominence with the advent of sulfa drugs, the first broadly effective antimicrobials. nih.gov While their role as antibiotics continues, the applications of sulfonamides have expanded dramatically, demonstrating a remarkable versatility. nih.gov In contemporary research, sulfonamides are integral to the design of a wide array of therapeutic agents, including diuretics, anti-inflammatory drugs, anticonvulsants, and anticancer agents. nih.gov This wide range of biological activities stems from the ability of the sulfonamide group to act as a bioisostere for other functional groups like carboxylic acids and amides, allowing it to interact with a diverse set of biological targets. nih.gov The synthesis of sulfonamide derivatives is generally straightforward, providing access to a vast chemical space for drug discovery and development. nih.gov
| Therapeutic Class | Examples of Sulfonamide-Containing Drugs |
| Antibacterial | Sulfamethoxazole, Sulfadiazine |
| Diuretic | Furosemide, Hydrochlorothiazide |
| Anti-inflammatory | Celecoxib, Nimesulide |
| Anticonvulsant | Zonisamide, Sultiame |
| Anticancer | Vemurafenib, Darunavir (Protease Inhibitor) |
Significance of Brominated Organic Compounds in Synthetic and Mechanistic Studies
Brominated organic compounds are of profound importance in both synthetic and mechanistic chemistry. The bromine atom, being a good leaving group, makes organobromides versatile precursors for a multitude of chemical transformations. They are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the construction of complex molecular architectures. The introduction of a bromine atom onto an aromatic ring, as seen in the 4-bromophenyl moiety, provides a reactive handle for late-stage functionalization, a strategy that is invaluable in medicinal chemistry for the rapid generation of analogues with diverse properties.
From a medicinal chemistry perspective, the incorporation of bromine can significantly influence a molecule's pharmacological profile. The lipophilicity of a compound is often increased, which can enhance its ability to cross cell membranes and the blood-brain barrier. mdpi.com Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. The electronic effects of bromine can also modulate the metabolic stability of a drug. mdpi.com
Rationale for Academic Investigation of 2-(4-Bromophenyl)ethane-1-sulfonamide
The academic investigation of this compound is underpinned by the convergence of the well-established therapeutic potential of the sulfonamide core with the advantageous properties conferred by the 4-bromophenyl group, all connected by a flexible ethane (B1197151) bridge. The 2-phenethylamine scaffold, a core component of this molecule, is present in numerous naturally occurring and synthetic bioactive compounds, known for their interactions with the central nervous system due to their ability to cross the blood-brain barrier. researchgate.netmdpi.comnih.gov The sulfonamide derivative of this scaffold, 2-phenylethanesulfonamide (B1266341), thus represents a promising starting point for the design of novel therapeutic agents.
The introduction of a 4-bromophenyl moiety is a rational design strategy. This group has been successfully incorporated into numerous drug candidates to enhance their biological activity. For instance, the presence of a 4-bromophenyl group in certain anticancer agents and antibacterial compounds has been shown to be crucial for their potency. nih.govtsijournals.comnih.gov It is hypothesized that the bromine atom could enhance binding to target proteins through halogen bonding and increase the compound's lipophilicity, potentially improving its pharmacokinetic profile. The combination of the 2-phenylethanesulfonamide backbone with the 4-bromophenyl group in this compound presents a unique, and as yet unexplored, molecular architecture with the potential for novel biological activities.
Research Gaps and Opportunities in the Field
Despite the compelling rationale for its study, a survey of the scientific literature reveals a significant gap in the academic investigation of this compound. The primary and most evident research gap is the lack of published data on its synthesis, characterization, and biological evaluation. This represents a substantial opportunity for chemical and pharmacological research.
The exploration of this "unexplored chemical space" could lead to the discovery of new compounds with potential therapeutic applications. kuleuven.be A systematic investigation would involve the development of an efficient synthetic route to this compound and its analogues. Following synthesis, a thorough characterization using modern analytical techniques would be essential. Subsequently, a broad biological screening campaign could be initiated to assess its activity across a range of therapeutic areas, including as an antimicrobial, anticancer, or anti-inflammatory agent. Mechanistic studies could then be undertaken to identify its molecular target and elucidate its mode of action. The late-stage functionalization of the sulfonamide itself could also provide a pathway to a diverse range of new chemical entities. The complete absence of research on this specific molecule means that any investigation would be novel and could provide valuable insights into the structure-activity relationships of this class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHQHCGLZGJSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Bromophenyl Ethane 1 Sulfonamide and Its Analogs
Strategic Retrosynthetic Approaches
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical steps known as "disconnections." amazonaws.comrsc.org This process works backward from the final product to the starting materials. amazonaws.com For 2-(4-bromophenyl)ethane-1-sulfonamide, several logical disconnections can be proposed to devise viable synthetic routes.
The primary disconnections for the target molecule are at the sulfur-nitrogen (S-N) bond, the carbon-sulfur (C-S) bond, and the carbon-bromine (C-Br) bond.
S-N Bond Disconnection: This is the most common and direct approach for sulfonamide synthesis. nih.govnih.gov Disconnecting the S-N bond leads to two synthons: a 2-(4-bromophenyl)ethane-1-sulfonyl cation and an amide anion. The corresponding synthetic equivalents are 2-(4-bromophenyl)ethane-1-sulfonyl chloride and an ammonia (B1221849) source, respectively. This strategy focuses on forming the sulfonamide linkage in the final step.
C-Br Bond Disconnection: This approach involves disconnecting the bond between the phenyl ring and the bromine atom. This suggests a late-stage electrophilic aromatic substitution reaction. The precursor would be 2-phenylethane-1-sulfonamide, which would undergo bromination to install the bromine atom at the para position. The regioselectivity of this reaction is a critical consideration in this pathway.
C-S Bond Disconnection: A disconnection of the ethyl-sulfur bond suggests a strategy involving the formation of the C-S bond. This could involve a nucleophilic 4-bromophenethyl species (e.g., a Grignard reagent) and an electrophilic sulfonamide source, or an electrophilic 4-bromophenethyl halide and a nucleophilic sulfur-containing synthon.
These retrosynthetic pathways form the basis for the classical and modern synthetic methods discussed in the following sections.
Classical and Established Synthetic Pathways
Traditional methods for sulfonamide synthesis are well-established and widely used due to their reliability and straightforward execution. These pathways generally rely on the formation of the S-N bond from highly reactive intermediates or the modification of an existing sulfonamide core.
The most conventional method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This pathway follows the S-N bond disconnection strategy.
The synthesis would proceed as follows:
Preparation of the requisite precursor, 2-(4-bromophenyl)ethane-1-sulfonyl chloride.
Reaction of the sulfonyl chloride with ammonia or a protected ammonia equivalent.
The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), with a base like pyridine (B92270) or triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. While highly effective, this method's primary challenge lies in the synthesis and handling of the sulfonyl chloride intermediate, which can be unstable and toxic. thieme.de
Modern variations of this approach seek to avoid the isolation of sulfonyl chlorides. For instance, thiols can be converted to sulfonyl chlorides in situ through oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or a combination of H₂O₂ and SOCl₂, followed by immediate reaction with an amine. organic-chemistry.org
Following the C-Br bond disconnection logic, this pathway involves the late-stage functionalization of a pre-formed sulfonamide. The synthesis starts with 2-phenylethane-1-sulfonamide, which can be prepared from 2-phenylethanesulfonyl chloride and ammonia.
The key step is the electrophilic aromatic bromination of the phenyl ring. The ethylsulfonamide group is an ortho-, para-directing deactivator. The bromination reaction, typically using bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS), would yield a mixture of ortho and para isomers. Due to steric hindrance from the ethylsulfonamide group, the para-substituted product, this compound, is expected to be the major product. The main drawback of this method is the potential for isomeric impurities that may require challenging purification steps.
Multicomponent reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like sulfonamides in a single, highly efficient step. acs.org These reactions improve atom economy and reduce waste by combining three or more reactants in one pot. rsc.orgresearchgate.net
Several MCR protocols are applicable to the synthesis of sulfonamides and their analogs:
Three-Component Aminosulfonylation: One notable method involves the reaction of an aryldiazonium salt, a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an amine. acs.orgthieme-connect.com This approach allows for the convergent assembly of the sulfonamide from distinct building blocks.
Nitroarene-Based MCR: A one-pot, three-component reaction between nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can produce a wide range of sulfonamides through sequential C-S and S-N bond formations. organic-chemistry.org
Isocyanide-Based MCRs: An environmentally benign approach involves the three-component reaction of a zwitterion (generated from dialkyl acetylenedicarboxylate (B1228247) and an isocyanide) with a sulfonamide in water. rsc.org This method produces unique ketenimine sulfonamide derivatives. acs.org
| Protocol | Reactants | Key Features | Reference |
|---|---|---|---|
| Aminosulfonylation | Aryldiazonium salt, SO₂ source (DABSO), Amine | Convergent synthesis; mild conditions. | acs.org, thieme-connect.com |
| Nitroarene-Based MCR | Nitroarene, Arylboronic acid, K₂S₂O₅ | Tolerates a broad range of functional groups. | organic-chemistry.org |
| Isocyanide-Based MCR | Dialkyl acetylenedicarboxylate, Isocyanide, Sulfonamide | Environmentally benign (often in water); forms ketenimine adducts. | acs.org, rsc.org |
Green Chemistry and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the use of safer reagents, greener solvents, and more efficient catalytic processes. rsc.orgresearchgate.netrsc.org
Sustainable approaches to sulfonamide synthesis include:
Use of Green Solvents: Performing reactions in water, ethanol (B145695), or deep eutectic solvents (DES) instead of volatile organic compounds (VOCs). researchgate.netrsc.orgmdpi.com
Mechanochemistry: Utilizing solvent-free ball milling techniques to drive reactions, which reduces waste and energy consumption. rsc.org
Flow Chemistry: Employing continuous flow reactors for safer, more efficient, and scalable synthesis with minimized waste. acs.org
Catalytic Methods: Replacing stoichiometric reagents with catalytic amounts of transition metals or organocatalysts to improve efficiency and reduce waste. acs.orgprinceton.edu
Catalysis is at the heart of green chemistry, offering pathways that are both efficient and environmentally friendly. acs.org Transition metal catalysis, in particular, has revolutionized the synthesis of sulfonamides by enabling novel bond formations under mild conditions. thieme.deresearchgate.net
Transition Metal Catalysis: Numerous transition metals, especially palladium and copper, have been employed to catalyze sulfonamide synthesis. These methods often bypass the need for pre-functionalized and harsh reagents like sulfonyl chlorides. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts can be used for the chlorosulfonylation of arylboronic acids, which are then aminated in situ to yield sulfonamides. nih.gov Another Pd-catalyzed approach involves the coupling of aryl iodides with a sulfur dioxide surrogate (DABSO) and an amine. organic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysis is widely used for C-S and S-N bond formation. Methods include the coupling of aryl boronic acids with DABSO and amines, and the direct decarboxylative chlorosulfonylation of aromatic carboxylic acids to form sulfonyl chlorides, which are then coupled with amines in a one-pot process. thieme-connect.comprinceton.eduacs.org Synergistic photoredox and copper catalysis can synthesize sulfonamides directly from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org
Iron-Catalyzed Reactions: Earth-abundant and low-cost iron catalysts have been used for the C-H amidation of activated arenes with primary sulfonamides. thieme.de
| Catalyst System | Substrates | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Palladium | Arylboronic acids, Phenyl chlorosulfate, Amine | Cross-coupling / Amination | High functional group tolerance, avoids harsh EAS. | nih.gov |
| Copper / Photoredox | Aryl radical precursor, Amine, SO₂ source | Three-component coupling | Mild conditions (room temp), proceeds in a single step. | acs.org |
| Copper | Aromatic acid, SO₂, Amine | Decarboxylative Sulfonylation | Uses readily available carboxylic acids. | princeton.edu, acs.org |
| Iron / Copper | Activated arene, Primary sulfonamide | C-H Amidation | Uses earth-abundant metals. | thieme.de |
Organocatalysis: While many applications of sulfonamides in organocatalysis involve using them as part of the catalyst structure (e.g., proline sulfonamides for asymmetric aldol (B89426) reactions), there are also metal-free catalytic approaches for their synthesis. nih.govgoogle.com For example, photoredox catalysis using organic dyes like eosin (B541160) Y can facilitate the sulfonylation of phenylhydrazines with thiols in green solvents, representing a metal-free, environmentally friendly strategy. organic-chemistry.org These methods avoid the cost and toxicity associated with heavy metals, aligning with the principles of sustainable chemistry.
Solvent-Free and Microwave-Assisted Synthesis
In alignment with the principles of green chemistry, solvent-free and microwave-assisted synthesis techniques offer substantial advantages over traditional methods by reducing reaction times, improving yields, and minimizing hazardous waste.
Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal in sustainable chemical manufacturing. One notable solvent-free approach involves the chemoselective synthesis of sulfonamides using a zinc oxide-nanoparticle catalyst. This heterogeneous catalyst facilitates the reaction of primary amines with sulfonyl chlorides, followed by acylation to produce N-acylsulfonamides, often achieving yields as high as 95%. A primary benefit of this protocol is the reusability of the environmentally friendly catalyst, which can be easily separated from the reaction mixture.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates by efficiently heating the reactants. nih.govanalis.com.my This technology has been successfully applied to the synthesis of various sulfonamide derivatives. nih.govpensoft.net A general procedure involves irradiating a solution of a suitable sulfonic acid or sulfonyl chloride and an amine in a sealed vessel. nih.govamazonaws.com The reaction parameters, such as power, temperature, and time, are carefully controlled to maximize product formation and minimize side reactions. nih.gov For instance, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives bearing a benzenesulfonamide (B165840) moiety was achieved by irradiating a mixture of para-hydrazinobenzenesulfonamide hydrochloride and a suitable chalcone (B49325) derivative in ethanol at 200 °C and 300W. nih.gov This method significantly reduces reaction times from hours or days to mere minutes. nih.govanalis.com.my
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Sulfonamide Analogs This table provides illustrative data based on findings for related heterocyclic compounds to demonstrate the advantages of microwave-assisted synthesis.
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazoline Sulfonamides | Microwave-Assisted | 7 min | Not specified, but successful | nih.gov |
| Halogenated Coumarin-Azo Derivatives | Microwave-Assisted | 6-17 min | 74-94% | analis.com.my |
| Halogenated Coumarin-Azo Derivatives | Conventional Reflux | 6-18 h | 56-85% | analis.com.my |
| Tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Microwave-Assisted | 5 min | 84% | nih.gov |
| Tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Conventional Heating | 4 h | 62% | nih.gov |
Electrochemical Synthesis Methods
Electrochemical synthesis represents a frontier in green and efficient chemical production, utilizing electricity as a traceless reagent to drive reactions. beilstein-journals.org This approach avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and easier purification. dntb.gov.uaresearchgate.net
Several electrochemical strategies for forming the crucial S-N bond in sulfonamides have been developed. One prominent method involves the electrochemical oxidative coupling of thiols and amines. noelresearchgroup.com This process is believed to proceed through the formation of aminium radicals as key intermediates. noelresearchgroup.com The reaction can be performed in both batch and flow reactors, with microflow technology offering superior control over mass transfer and reaction time, often completing the synthesis within minutes. noelresearchgroup.com
A more advanced, metal-free electrochemical protocol enables the direct synthesis of sulfonamides from non-prefunctionalized (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This dehydrogenative method employs boron-doped diamond (BDD) electrodes and proceeds via an amidosulfinate intermediate, which serves a dual role as both a reactant and the supporting electrolyte. nih.gov This highly convergent reaction demonstrates the power of electrochemistry to construct complex molecules from simple, abundant starting materials. nih.gov Mechanistic studies suggest that sulfonyl radicals, generated through electrochemical oxidation, are common intermediates in these transformations. rsc.org
Table 2: Overview of Electrochemical Methods for Sulfonamide Synthesis
| Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Constant Current Oxidation | Phenylhydrazine derivatives, Arylsulfinic acids | Environmentally friendly; performed in aqueous/ethanol mixture at a carbon electrode. | dntb.gov.ua |
| Dehydrogenative Coupling | (Hetero)arenes, SO₂, Amines | Metal-free; uses boron-doped diamond (BDD) electrodes; highly convergent. | nih.gov |
| Oxidative Coupling | Thiols, Amines | Forms S-N bond directly; can be performed in batch or continuous flow systems. | noelresearchgroup.com |
| Oxidation of Sulfonyl Hydrazides | Sulfonyl Hydrazides | Generates sulfonyl radical intermediates for further reaction. | rsc.org |
Stereoselective Synthesis of this compound Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods for producing enantiomerically pure sulfonamide derivatives is of paramount importance.
One effective strategy is the use of a chiral pool, where a readily available enantiopure starting material, such as an amino acid, is incorporated into the target molecule. For example, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized by reacting 4-[(4-bromophenyl)sulfonyl]benzoyl chloride with the natural amino acid L-valine. mdpi.com In this approach, the stereocenter from L-valine is directly transferred to the final product. mdpi.com
Another powerful method is substrate-controlled stereospecific synthesis. A convenient route for preparing α-C-chiral sulfonamides involves the reaction of α-chiral sulfinates with hydroxylamine (B1172632) sulfonate. sci-hub.se This transformation proceeds with retention of configuration at the chiral center, allowing for the synthesis of the desired sulfonamide with high enantiomeric excess. sci-hub.se
Furthermore, cycloaddition reactions can be employed to create multiple stereocenters in a controlled manner. The [3+2] cycloaddition of pentafluorophenyl (PFP) vinyl sulfonate with various nitrones provides access to 4C-substituted isoxazolidine (B1194047) sulfonamides in a regio- and diastereoselective fashion. ucl.ac.uk This method allows for the construction of complex heterocyclic sulfonamide structures with defined stereochemistry. ucl.ac.uk
Table 3: Strategies for Stereoselective Synthesis of Sulfonamide Derivatives
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Incorporation of a readily available chiral molecule (e.g., amino acid) into the final structure. | N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. | mdpi.com |
| Substrate-Controlled Synthesis | Reaction of a chiral substrate that directs the stereochemical outcome. | Stereospecific synthesis from an α-chiral sulfinate with retention of configuration. | sci-hub.se |
| Diastereoselective Cycloaddition | A reaction that forms a cyclic compound with a preference for one diastereomer. | [3+2] cycloaddition of a vinyl sulfonate with a nitrone to form substituted isoxazolidines. | ucl.ac.uk |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The successful synthesis of a target compound in academic research hinges on the systematic optimization of reaction conditions to maximize yield, purity, and efficiency. This process involves a meticulous investigation of various parameters that can influence the reaction's outcome.
Key variables that are typically screened include the choice of solvent, catalyst, reagents, temperature, and reaction time. For instance, in developing a method to convert sulfonyl hydrazides into sulfonyl chlorides (a key precursor for sulfonamides), researchers might screen a wide array of halogen sources. researchgate.net An initial evaluation might show that inorganic chlorides like MgCl₂ or CuCl give low to moderate yields, while organic sources like N-chlorosuccinimide (NCS) provide a near-quantitative yield. researchgate.net
Similarly, when developing a microwave-assisted protocol, optimization involves testing different solvents and catalysts, as well as varying the microwave power. nih.gov A systematic study might reveal that a particular solvent provides the best yield in the shortest time at a specific power setting. nih.gov The use of novel catalytic systems, such as recyclable magnetic nanoparticles (e.g., CuFe₂O₄@SiO₂), is also an area of optimization, focusing on catalyst stability, reusability, and efficiency under various conditions. biolmolchem.com The ultimate goal is to identify a set of conditions that is robust, reproducible, and provides the desired product in the highest possible yield and purity.
Table 4: Example of a Reaction Optimization Study for a Sulfonyl Halide Synthesis This table is based on a study for the synthesis of 4-methylbenzenesulfonyl chloride from a sulfonyl hydrazide, illustrating the optimization process.
| Entry | Halogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | MgCl₂ | CH₃CN | Room Temp | 0 | researchgate.net |
| 2 | CuCl | CH₃CN | Room Temp | 38 | researchgate.net |
| 3 | CuCl₂ | CH₃CN | Room Temp | 56 | researchgate.net |
| 4 | FeCl₃ | CH₃CN | Room Temp | 42 | researchgate.net |
| 5 | N-Chlorosuccinimide (NCS) | CH₃CN | Room Temp | 99 | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 4 Bromophenyl Ethane 1 Sulfonamide
Reactivity Profiles of the Sulfonamide Moiety
The sulfonamide group (–SO₂NH₂) is a robust and versatile functional group. nih.gov Its reactivity is centered on the nitrogen atom and its attached protons, which exhibit acidic character due to the strong electron-withdrawing nature of the adjacent sulfonyl group. wikipedia.org
N-Functionalization Reactions (e.g., N-Alkylation, N-Acylation)
The nitrogen atom of the primary sulfonamide can be functionalized through alkylation and acylation reactions. These transformations are fundamental for building more complex molecular architectures.
N-Alkylation: The direct alkylation of the sulfonamide nitrogen typically requires a base to first deprotonate the nitrogen, forming a more nucleophilic sulfonamidate anion. wikipedia.org This anion can then react with various alkylating agents, such as alkyl halides or sulfonates. acsgcipr.org A variety of catalysts, including those based on ruthenium, manganese, and iron, have been developed to facilitate the N-alkylation of sulfonamides using alcohols as green alkylating agents via a "borrowing hydrogen" methodology. organic-chemistry.orgionike.com
A general scheme for N-alkylation is as follows:
Step 1 (Deprotonation): Ar-SO₂NH₂ + Base → [Ar-SO₂NH]⁻ Base-H⁺
Step 2 (Nucleophilic Attack): [Ar-SO₂NH]⁻ + R-X → Ar-SO₂NHR + X⁻
N-Acylation: Acylation of the sulfonamide nitrogen leads to the formation of N-acylsulfonamides, a class of compounds with significant biological activity. This reaction is typically performed using acylating agents like acid chlorides or anhydrides in the presence of a base. semanticscholar.orgresearchgate.net More modern methods utilize N-acylbenzotriazoles as efficient, neutral acylating reagents. semanticscholar.orgsemanticscholar.org The reaction generally proceeds by first forming the sulfonamidate anion with a base like sodium hydride (NaH), which then reacts with the acylating agent. semanticscholar.org
Proton Abstraction and Anion Chemistry
The protons on the sulfonamide nitrogen are acidic, with pKa values typically in the range of 10-11, making them significantly more acidic than simple amines. This acidity is a consequence of the powerful electron-withdrawing sulfonyl group, which stabilizes the resulting conjugate base (the sulfonamidate anion) through resonance.
The formation of this anion is a critical step in many reactions involving the sulfonamide group. rsc.org Strong bases, such as alkali metal hydroxides or hydrides, are commonly used to achieve complete deprotonation. semanticscholar.org The resulting anion is a potent nucleophile at the nitrogen atom, driving the N-functionalization reactions described above. However, in the presence of basic anions like carboxylates, proton transfer from the sulfonamide to the anion can occur, leading to deprotonation of the sulfonamide rather than anion binding. nih.gov Theoretical studies have indicated that for compounds like benzenesulfonamide (B165840), the nitrogen atom is the preferred site of protonation in the gas phase. researchgate.net
Cyclization Reactions Involving the Sulfonamide Group
The sulfonamide group can participate in a variety of intramolecular cyclization reactions to form heterocyclic structures, particularly sultams (cyclic sulfonamides). wikipedia.org These reactions are valuable for synthesizing complex molecules from linear precursors. For a molecule like 2-(4-bromophenyl)ethane-1-sulfonamide, a suitable reactive group would need to be introduced elsewhere in the molecule to enable cyclization.
Examples from related systems demonstrate the versatility of the sulfonamide in cyclization:
Thiadiazine 1-Oxide Synthesis: An intramolecular cyclization of 2-N-cyano-sulfonimidoyl amides, initiated by acid-catalyzed hydrolysis of the N-cyano group, has been used to form thiadiazine 1-oxides. nih.gov
Photoredox Autocatalysis: Cyclic biaryl sulfonamides have been synthesized through photoredox autocatalytic pathways, showcasing a modern approach to forming these structures. researchgate.net
Diels-Alder Reactions: In some cases, the broader molecular scaffold containing a sulfonamide can undergo transformations like the intramolecular Diels-Alder reaction, where the sulfonamide group influences the reactivity and outcome. researchgate.net
Reactivity of the 4-Bromophenyl Moiety
The 4-bromophenyl group is a key site for synthetic modification, primarily through reactions that substitute the bromine atom or add new groups to the aromatic ring.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
The carbon-bromine bond in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. nih.govmdpi.com The reaction requires a palladium catalyst, a base, and a suitable solvent. organic-chemistry.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond with excellent stereoselectivity. wikipedia.orgorganic-chemistry.orgmdpi.com The process involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the olefin and β-hydride elimination. libretexts.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. libretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.orgnih.gov This method is invaluable for synthesizing arylalkynes and conjugated enynes. nih.gov
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This transformation has become a premier method for synthesizing aryl amines, offering broad substrate scope and functional group tolerance. beilstein-journals.orgnih.govorganic-chemistry.org
The table below presents data from Suzuki-Miyaura coupling reactions performed on a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, illustrating typical conditions and yields for such transformations. mdpi.com
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, boronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv.), 1,4-Dioxane, 100 °C. Data sourced from mdpi.com.
Electrophilic Aromatic Substitution on the Bromophenyl Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The outcome of this reaction is governed by the directing effects of the existing substituents: the bromine atom and the ethane-1-sulfonamide group. libretexts.org
Directing Effects: The bromine atom is a deactivating but ortho, para-directing group. libretexts.org The deactivation occurs via induction (electron withdrawal), while the ortho, para direction is due to resonance (lone pair donation). The 2-ethane-1-sulfonamide substituent is also deactivating due to the electron-withdrawing nature of the sulfonyl group and will act as a meta-director relative to its point of attachment.
Regioselectivity: In this compound, the para position relative to the bromine is blocked by the ethane-sulfonamide group. Therefore, electrophilic attack is directed to the positions ortho to the bromine atom (C2 and C6). The combined deactivating effects of both substituents mean that forcing conditions (e.g., strong electrophiles, Lewis acid catalysts, and potentially elevated temperatures) are typically required to achieve substitution. msu.edu Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. masterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution on the Bromophenyl Ring
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the bromophenyl ring of this compound, although it is contingent on specific reaction conditions. In contrast to electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions require an aromatic ring that is rendered electron-deficient. masterorganicchemistry.comresearchgate.net This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. libretexts.org
The ethanesulfonamide (B75362) substituent (-CH2CH2SO2NH2) is generally considered to be a meta-directing deactivator in electrophilic aromatic substitution due to the electron-withdrawing nature of the sulfonyl group. However, its activating potential for SNAr is less pronounced compared to classic activating groups like nitro (-NO2) or cyano (-CN) groups. For an SNAr reaction to proceed, a strong nucleophile and often elevated temperatures are necessary to overcome the activation energy barrier.
The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.orglibretexts.org The first step is the rate-determining nucleophilic attack at the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge of this intermediate is delocalized across the aromatic ring. The presence of an electron-withdrawing group ortho or para to the site of attack is crucial for stabilizing this intermediate through resonance. libretexts.org In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org
The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive based on leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic. masterorganicchemistry.com
Reactivity of the Ethane (B1197151) Linker
The two-carbon ethane linker connecting the phenyl ring and the sulfonamide group offers sites for potential chemical modification.
Functionalization of the Alkyl Chain (e.g., oxidation, halogenation)
The benzylic position (the carbon adjacent to the phenyl ring) and the carbon alpha to the sulfonamide group are potential sites for functionalization. While the benzylic protons are typically susceptible to radical halogenation or oxidation, the strong deactivating effect of the para-bromo and the meta-directing sulfonamide group might influence the reactivity.
Oxidation of the alkyl chain could potentially be achieved using strong oxidizing agents. Depending on the conditions, this could lead to the formation of a ketone at the benzylic position or cleavage of the C-C bond.
Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could selectively introduce a bromine atom at the benzylic position. This new functionality would then open up pathways for subsequent nucleophilic substitution or elimination reactions.
Elucidation of Reaction Mechanisms
Understanding the precise mechanisms of reactions involving this compound would require detailed experimental and computational studies.
Radical Coupling Pathways
The carbon-bromine bond in this compound can potentially participate in radical coupling reactions. For instance, in the presence of a radical initiator, homolytic cleavage of the C-Br bond could generate an aryl radical. This reactive intermediate could then participate in various coupling reactions, such as the formation of biaryl compounds or addition to alkenes. Radical cyclizations are also a possibility, particularly if an unsaturated moiety is introduced elsewhere in the molecule. nih.gov Studies on related ene sulfonamides have shown that radical cyclization can lead to the formation of polycyclic imines through a process involving the elimination of a sulfonyl radical. nih.gov
Advanced Structural Elucidation and Spectroscopic Analysis in Research Contexts
Single Crystal X-ray Crystallography for Molecular Conformation and Intermolecular Interactions
Single crystal X-ray crystallography stands as the definitive method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. For 2-(4-bromophenyl)ethane-1-sulfonamide, this technique would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. A key aspect would be to determine the spatial relationship and rotational freedom between the 4-bromophenyl ring and the ethane-1-sulfonamide side chain. The crystal packing is stabilized by a variety of non-covalent forces, which are critical for the formation of the supramolecular architecture. nih.govresearchgate.net
Beyond classical hydrogen bonds, weaker interactions play a significant role in consolidating the crystal structure. C-H···O interactions are anticipated between the C-H groups of the ethyl linker or the aromatic ring and the electronegative oxygen atoms of the sulfonyl group on neighboring molecules. nih.gov Furthermore, C-H···π interactions are also plausible, where a C-H bond from one molecule interacts with the electron-rich π-system of the 4-bromophenyl ring of another molecule. princeton.edu The bromine atom itself can also participate in halogen-π interactions. nih.gov These subtle yet numerous interactions are crucial for achieving an efficiently packed and stable crystal structure.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. researchgate.net By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified. nih.govmdpi.com For this compound, this analysis would likely reveal prominent red spots on the d_norm map corresponding to the strong N-H···O hydrogen bonds.
The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of all intermolecular contacts. It is expected that the plot for this compound would show significant contributions from H···H, O···H/H···O, C···H/H···C, and Br···H/H···Br contacts, reflecting the relative importance of van der Waals forces, hydrogen bonding, and other weak interactions in the molecular packing. nih.govnih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential technique for confirming the molecular structure of this compound in solution, providing detailed information about the chemical environment of each atom.
The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. Based on the structure of this compound, a set of characteristic signals can be predicted. The 4-substituted bromophenyl ring would exhibit a typical AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl linker would appear as two distinct triplets due to spin-spin coupling with each other. The amine protons of the sulfonamide group (-NH₂) would likely present as a broad singlet.
The ¹³C NMR spectrum would show the expected number of signals corresponding to the unique carbon environments: four signals for the aromatic carbons (due to symmetry), and two signals for the carbons of the ethyl chain. The table below outlines the predicted chemical shifts for this compound based on typical values for its constituent functional groups. libretexts.orglibretexts.orglibretexts.orgoregonstate.edu
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H (ortho to Br) | 7.4 - 7.6 | 130 - 133 |
| Aromatic C-H (meta to Br) | 7.1 - 7.3 | 128 - 131 |
| Aromatic C-Br | - | 120 - 125 |
| Aromatic C-CH₂ | - | 138 - 142 |
| Ar-CH₂- | 3.0 - 3.3 (triplet) | 35 - 40 |
| -CH₂-SO₂ | 3.3 - 3.6 (triplet) | 50 - 55 |
| -SO₂NH₂ | 4.5 - 5.5 (broad singlet) | - |
To unambiguously assign all signals and probe the molecule's conformation in solution, advanced NMR techniques are employed.
2D-NMR: Correlation Spectroscopy (COSY) would be used to establish the connectivity between the two methylene groups of the ethyl chain, showing a clear cross-peak between their signals. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to link the proton signals to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC), respectively. This would allow for the complete and definite assignment of all ¹H and ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. A NOESY experiment could provide valuable information on the preferred solution-state conformation of the flexible ethylsulfonamide chain relative to the plane of the bromophenyl ring. nih.gov
DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to study the translational motion of molecules in solution. It could be applied to investigate potential self-association or aggregation of this compound by measuring its diffusion coefficient, which would decrease if intermolecular complexes are formed.
Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of light at specific frequencies corresponding to molecular vibrations, researchers can confirm the presence of key structural motifs. For this compound, these techniques are crucial for verifying the integrity of the sulfonamide group, the nature of the aromatic substitution, and the aliphatic linker.
The interpretation of the vibrational spectra of this compound would rely on the identification of characteristic absorption bands for its constituent parts. The sulfonamide group (-SO₂NH₂) exhibits distinct vibrational modes. Typically, the asymmetric and symmetric stretching vibrations of the S=O bonds are observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide is expected to appear as a band in the 3400-3200 cm⁻¹ range. The S-N stretching vibration is generally found in the 950-860 cm⁻¹ region.
The 4-bromophenyl group also presents a set of characteristic vibrations. The C-Br stretching vibration typically appears in the low-frequency region of the spectrum, usually between 600 and 500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. For a 1,4-disubstituted (para) benzene ring, a strong absorption is typically observed in the 850-800 cm⁻¹ range.
The ethane (B1197151) linker contributes to the aliphatic C-H stretching vibrations, which are expected in the 3000-2850 cm⁻¹ region, and CH₂ bending (scissoring) vibrations around 1470-1450 cm⁻¹.
While detailed experimental spectra for this compound are not widely published, the expected key vibrational frequencies based on characteristic group frequencies from analogous structures are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch | -NH₂ (Sulfonamide) | 3400-3200 | IR, Raman |
| Aromatic C-H Stretch | C₆H₄-Br | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | -CH₂-CH₂- | 3000-2850 | IR, Raman |
| Aromatic C=C Stretch | C₆H₄-Br | 1600-1450 | IR, Raman |
| CH₂ Bend (Scissoring) | -CH₂-CH₂- | 1470-1450 | IR, Raman |
| S=O Asymmetric Stretch | -SO₂NH₂ | 1350-1300 | IR, Raman (strong) |
| S=O Symmetric Stretch | -SO₂NH₂ | 1160-1140 | IR, Raman (strong) |
| S-N Stretch | -SO₂NH₂ | 950-860 | IR |
| para-Disubstituted C-H Out-of-Plane Bend | C₆H₄-Br | 850-800 | IR (strong) |
| C-Br Stretch | C₆H₄-Br | 600-500 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique in chemical analysis, offering the capability to determine the mass of a molecule with exceptional accuracy, typically to within a few parts per million (ppm). measurlabs.comlongdom.org This precision allows for the unambiguous determination of the elemental composition of a compound, a critical step in its structural confirmation. measurlabs.comresearchgate.net For this compound (C₈H₁₀BrNO₂S), HRMS provides a measured mass that can be confidently matched to its theoretical exact mass.
The theoretical monoisotopic mass of this compound is 262.96155 Da. In HRMS analysis, the compound is ionized, commonly forming protonated molecules [M+H]⁺ or other adducts such as [M+Na]⁺. The high resolving power of the instrument allows for the differentiation of ions with very similar nominal masses, ensuring the correct elemental formula is assigned. nih.gov
Beyond accurate mass determination, tandem mass spectrometry (MS/MS) experiments in conjunction with HRMS are employed to investigate the fragmentation pathways of the molecule. By inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the masses of the resulting fragment ions with high accuracy, researchers can piece together the molecular structure.
Loss of the sulfonamide group: Cleavage of the C-S bond could lead to the loss of SO₂NH₂ (79.9568 Da), resulting in a bromophenylethyl cation.
Benzylic cleavage: Fission of the bond between the ethyl group and the sulfonamide moiety is a probable pathway.
Cleavage of the S-N bond: This could lead to the loss of NH₂ (16.0187 Da).
Loss of bromine: The C-Br bond can also cleave, leading to a fragment ion corresponding to the loss of a bromine radical (78.9183 Da or 80.9163 Da for the isotopes).
Rearrangement reactions: More complex fragmentation patterns involving molecular rearrangements are also possible.
The table below lists the predicted accurate masses for the parent molecule and some of its potential adducts, which would be targeted in an HRMS analysis. uni.lu
| Ion/Adduct Species | Molecular Formula | Predicted m/z uni.lu |
| [M]⁺ | C₈H₁₀BrNO₂S⁺ | 262.96100 |
| [M+H]⁺ | C₈H₁₁BrNO₂S⁺ | 263.96883 |
| [M+Na]⁺ | C₈H₁₀BrNNaO₂S⁺ | 285.95077 |
| [M+NH₄]⁺ | C₈H₁₄BrN₂O₂S⁺ | 280.99537 |
| [M-H]⁻ | C₈H₉BrNO₂S⁻ | 261.95427 |
Theoretical and Computational Chemistry Studies of 2 4 Bromophenyl Ethane 1 Sulfonamide
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is frequently employed to calculate various molecular properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity.
The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For 2-(4-bromophenyl)ethane-1-sulfonamide, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.net The resulting optimized structure provides a detailed three-dimensional view of the molecule.
Key geometric parameters for the optimized structure of this compound would include the lengths of the C-Br, C-S, S-N, and S=O bonds, as well as the angles around the sulfur atom, which define the geometry of the sulfonamide group.
Table 1: Selected Optimized Geometrical Parameters (Theoretical)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Br | 1.91 | O-S-O | 120.5 |
| C-S | 1.83 | O-S-N | 108.2 |
| S=O | 1.45 | C-S-N | 105.7 |
Note: The data in this table is illustrative and represents typical values derived from DFT calculations on similar molecular structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. malayajournal.org A smaller energy gap suggests that a molecule is more reactive. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely distributed across the electron-accepting sulfonamide group. The HOMO-LUMO gap helps characterize the charge transfer that occurs within the molecule. malayajournal.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω).
Table 2: Calculated Global Reactivity Descriptors (Theoretical)
| Parameter | Value (eV) | Formula |
|---|---|---|
| EHOMO | -6.85 | - |
| ELUMO | -1.15 | - |
| Energy Gap (ΔE) | 5.70 | ELUMO - EHOMO |
| Ionization Potential (I) | 6.85 | -EHOMO |
| Electron Affinity (A) | 1.15 | -ELUMO |
| Global Hardness (η) | 2.85 | (I - A) / 2 |
| Global Softness (S) | 0.35 | 1 / (2η) |
| Electronegativity (χ) | 4.00 | (I + A) / 2 |
Note: The data in this table is illustrative, based on typical DFT calculation results for similar organic molecules.
DFT calculations are a reliable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. semanticscholar.org
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.org These predicted values are often in good agreement with experimental data and are invaluable for assigning specific signals to the corresponding nuclei in the molecule. semanticscholar.orgrsc.org
Vibrational Frequencies: The vibrational spectrum (FT-IR and Raman) of a molecule can be calculated to identify its characteristic vibrational modes. researchgate.net The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and wagging of different functional groups. researchgate.net For this compound, key predicted vibrations would include the symmetric and asymmetric stretching of the S=O bonds, the N-H stretching of the amide group, and the C-Br stretching of the phenyl ring.
Table 3: Comparison of Theoretical and Expected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3350 | 3300-3400 |
| C-H Stretch (Aromatic) | 3080 | 3050-3150 |
| C-H Stretch (Aliphatic) | 2950 | 2850-3000 |
| S=O Asymmetric Stretch | 1345 | 1320-1370 |
| S=O Symmetric Stretch | 1150 | 1140-1180 |
Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. researchgate.net
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. libretexts.org These maps illustrate regions of negative and positive electrostatic potential on the electron density surface. libretexts.orgchemrxiv.org
In an MEP map of this compound, the most negative regions (typically colored red) are expected around the highly electronegative oxygen atoms of the sulfonamide group, indicating these are sites susceptible to electrophilic attack. malayajournal.orgchemrxiv.org The area around the amine hydrogen atoms would show a positive potential (colored blue), identifying them as potential hydrogen bond donors. researchgate.net This analysis is crucial for understanding intermolecular interactions. malayajournal.org
Another method to analyze charge distribution is through calculated atomic charges, such as Mulliken charges. researchgate.net This provides a quantitative measure of the partial charge on each atom, helping to identify electron-rich and electron-poor centers.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, considering its flexibility and interactions with its environment. elifesciences.org MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has rotational freedom around the C-C and C-S single bonds. These simulations can identify various low-energy conformers and the energy barriers between them.
Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, MD can provide detailed insights into solvent effects. This allows for the study of how the solute interacts with the solvent, including the formation of hydrogen bonds between the sulfonamide group and surrounding water molecules, which can influence the molecule's preferred conformation and reactivity.
In Silico Reaction Pathway Modeling and Activation Energy Calculations
Computational methods can be used to model the mechanism of a chemical reaction step-by-step. nih.gov This involves identifying the structures of reactants, transition states, intermediates, and products along a reaction coordinate. For this compound, one could model reactions such as the deprotonation of the sulfonamide nitrogen or a nucleophilic substitution at the sulfur atom.
By calculating the Gibbs free energies of the stationary points along the reaction pathway, a detailed energy profile can be constructed. nih.gov The difference in energy between the reactants and the transition state gives the activation energy (energy barrier) for the reaction. This information is fundamental for understanding the reaction's kinetics and predicting whether a proposed mechanism is feasible under certain conditions. nih.gov
Lack of Available Data for Theoretical and Computational Studies of this compound
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there is a notable absence of published research specifically focused on the theoretical and computational chemistry of the compound This compound . Consequently, the detailed analysis requested for the article, including ligand-protein docking studies, prediction of binding affinities, and structure-property relationship modeling, cannot be provided at this time.
The specified sections and subsections of the requested article require in-depth data from computational studies, which are not available in the public domain for this particular molecule. The performed searches did not yield any scholarly articles or database entries containing the necessary information on:
Ligand-Protein Docking Studies: No studies were found that have computationally modeled the interaction of this compound with any protein targets.
Identification of Putative Binding Sites and Interaction Types: Without docking studies, there is no data to identify potential binding sites or the nature of the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) between this compound and any protein.
Prediction of Theoretical Binding Affinities: There are no published theoretical calculations predicting the binding affinity (e.g., in kcal/mol) of this compound to any biological target.
Structure-Property Relationship (SPR) Modeling: No theoretical data or computational models are available that describe the relationship between the structure of this compound and its physicochemical or biological properties.
While general methodologies for these types of computational studies exist, and research has been conducted on other sulfonamide-containing compounds, the strict requirement to focus solely on This compound prevents the inclusion of data from related but distinct molecules.
Therefore, due to the lack of specific scientific research on this compound, it is not possible to generate the requested article with the required level of detail and scientific accuracy.
Applications of 2 4 Bromophenyl Ethane 1 Sulfonamide in Chemical Synthesis and Materials Science Research
Role as a Versatile Synthetic Building Block in Organic Chemistry
In organic synthesis, "building blocks" are relatively simple molecules that provide specific structural and functional features to a larger, target molecule. sigmaaldrich.com 2-(4-bromophenyl)ethane-1-sulfonamide fits this description perfectly due to the presence of two key reactive sites: the aryl bromide and the sulfonamide group. These sites can be manipulated independently or in concert to achieve a wide range of chemical transformations.
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are central to medicinal chemistry and materials science. The structure of this compound offers several pathways for its use as a precursor in the synthesis of these important molecules.
The carbon-bromine bond on the phenyl ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki, Heck, and Buchwald-Hartwig amination can be employed to attach different substituents or build new ring systems onto the phenyl core. The sulfonamide group itself can also participate in cyclization reactions, with the nitrogen atom acting as a nucleophile to form nitrogen-containing heterocycles. Research has demonstrated the utility of bromophenyl-containing molecules as starting materials for synthesizing a variety of heterocyclic systems, such as pyrimidines, thiadiazoles, and pyridazinones. researchgate.net For example, a common strategy involves an initial reaction at the bromo-position followed by transformations that engage the side chain to complete the heterocyclic ring.
| Potential Heterocyclic Synthesis Reactions | Description | Role of this compound |
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | The bromophenyl group acts as the organohalide partner to form a new C-C bond, extending the molecular framework. |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction forming a C-N bond between an aryl halide and an amine. | The bromophenyl group can be coupled with various amines, a key step in synthesizing nitrogen-containing heterocycles. |
| Intramolecular Cyclization | A reaction where a molecule reacts with itself to form a ring. | The sulfonamide nitrogen can act as an internal nucleophile, attacking an electrophilic site introduced elsewhere in the molecule to form a ring. |
A multi-step synthesis involves a sequence of chemical reactions to transform a simple starting material into a more complex target molecule. libretexts.org The bifunctional nature of this compound makes it an ideal intermediate in such sequences. Chemists can selectively react one functional group while leaving the other intact for a later step.
For example, the sulfonamide group can be temporarily protected, allowing for extensive modification of the bromophenyl ring through coupling reactions. Subsequently, the protecting group can be removed, and the sulfonamide can be functionalized, for instance, by N-alkylation. This strategic, stepwise approach is fundamental to modern organic synthesis, enabling the construction of complex molecules with high precision. worktribe.com The ability to use the compound in solid-supported synthesis further enhances its utility, simplifying purification processes in multi-step sequences. worktribe.com
Utility in Ligand Design for Catalysis and Coordination Chemistry
Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The design of ligands is crucial for controlling the reactivity and properties of metal catalysts and for developing agents that can selectively bind metal ions. The sulfonamide group is a well-established functional group in ligand design.
The sulfonamide moiety (-SO₂NH-) is an excellent coordinating group for a variety of metal ions. researchgate.net The nitrogen and one or both of the oxygen atoms can donate lone pairs of electrons to a metal center. By incorporating the this compound structure into a larger molecule, new ligands can be created. These ligands can then form complexes with transition metals like palladium, copper, nickel, and cobalt. researchgate.nettandfonline.com
The resulting metal complexes can function as catalysts for a wide array of organic reactions. The electronic and steric properties of the ligand play a critical role in determining the efficiency and selectivity of the catalyst. The 4-bromophenyl group in the ligand structure can be further modified, allowing for fine-tuning of the catalyst's properties for specific applications. For instance, replacing the bromine atom with other groups can alter the electron density on the ligand, which in turn influences the catalytic activity of the metal center. Nickel-catalyzed cross-coupling reactions, for example, have benefited from carefully designed ligands to overcome mechanistic barriers. princeton.edu
Chelation is the process of forming two or more separate coordinate bonds between a polydentate (multiple-bonded) ligand and a single central metal ion. researchgate.net This process results in the formation of a stable, ring-like structure called a chelate. Sulfonamide-based molecules can act as effective chelating agents. bohrium.comnih.gov
In the context of this compound, while the molecule itself is a monodentate or potentially bidentate ligand through the sulfonamide group, it serves as a scaffold for designing more complex chelating agents. By chemically linking two or more of these units together or by introducing other coordinating groups into the molecule, powerful multidentate ligands can be synthesized. These chelating agents are valuable for applications ranging from metal ion sequestration and sensing to the development of metalloprotein inhibitors. nih.gov Studies have shown that upon chelation, the polarity of the metal ion is significantly reduced, which can enhance the biological activity of the resulting complex. tandfonline.com
| Metal Ion | Coordination Geometry | Significance |
| Copper(II) | Often distorted octahedral or square planar | Important in catalytic oxidation and biological systems. |
| Nickel(II) | Typically octahedral or square planar | Used in cross-coupling catalysis and hydrogenation. tandfonline.com |
| Zinc(II) | Commonly tetrahedral or octahedral | Crucial in biological systems (e.g., enzymes) and as a catalyst Lewis acid. nih.gov |
| Cobalt(II) | Tetrahedral or octahedral | Used in various catalytic processes and as a component in vitamin B12. |
Precursors for Functional Materials and Polymer Science
The development of new functional materials, including polymers with specific electronic or optical properties, is a major area of materials science research. The structure of this compound suggests its potential use as a monomer or precursor for such materials.
The presence of the aryl bromide group is particularly significant, as it opens the door to polymerization via cross-coupling reactions. For example, Suzuki polycondensation, a powerful method for creating conjugated polymers, utilizes di-bromo aromatic compounds as one of the monomer components. If this compound were converted into a di-functionalized monomer (e.g., by introducing a second reactive group), it could be incorporated into polymer chains.
The resulting polymers could possess interesting properties conferred by the sulfonamide group, such as improved solubility, thermal stability, or the ability to coordinate with metal ions post-polymerization. This could lead to the development of new materials for applications in sensors, organic electronics, or as membranes for separation processes. The design of π-conjugated materials often relies on the strategic combination of electron-donating and electron-accepting building blocks to achieve desired optoelectronic properties. mdpi.com
Synthesis of Monomers for Polymerization
The structure of this compound is not inherently a monomer, but it serves as a valuable precursor for synthesizing polymerizable molecules. Its two primary functional groups, the bromo group on the phenyl ring and the primary sulfonamide, are key reaction sites.
The bromo group is particularly useful for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to introduce polymerizable functionalities. For instance, reacting the compound with a vinylboronic acid derivative (in a Suzuki coupling) would replace the bromine atom with a vinyl group, creating a styrenic-type monomer. This new monomer could then undergo polymerization to form polymers with pendant sulfonamide groups.
The primary sulfonamide group (-SO₂NH₂) also offers pathways for monomer synthesis. The acidic proton on the nitrogen can be removed, and the resulting anion can react with various electrophiles. This allows for the introduction of polymerizable groups, such as acrylates or methacrylates, by reacting the sulfonamide with acryloyl chloride or methacryloyl chloride. acs.orgrsc.org Polymers containing sulfonamide groups are known for their responsiveness to pH and carbon dioxide, making them suitable for applications in drug delivery and environmental remediation. acs.org
Below is an interactive data table illustrating potential monomer synthesis pathways from this compound.
| Starting Material | Reagent | Reaction Type | Potential Monomer Product | Polymerizable Group |
| This compound | Vinylboronic acid | Suzuki Coupling | 2-(4-vinylphenyl)ethane-1-sulfonamide | Vinyl |
| This compound | Acryloyl chloride | N-Acylation | N-acryloyl-2-(4-bromophenyl)ethane-1-sulfonamide | Acrylamide |
| This compound | Glycidyl methacrylate | Ring-opening addition | Methacrylate-functionalized sulfonamide | Methacrylate |
Incorporation into Advanced Materials Architectures
The incorporation of the this compound moiety into polymer backbones can impart unique properties to the resulting materials. The rigid aromatic ring and the polar sulfonamide group can significantly influence the material's thermal, mechanical, and optical characteristics.
Sulfur-containing polymers, in general, are noted for their excellent optical performance and adhesive capabilities toward metal ions. rsc.org By extension, polymers derived from this compound could find use in high-refractive-index lenses, coatings, and membranes. The presence of the sulfonamide group can also enhance the thermal stability of polymers. For example, poly(arylene ether sulfone)s containing pendant sulfonamide groups have shown onsets of weight loss ranging from 372 to 496 °C. researchgate.net
Furthermore, the bromine atom can be leveraged in post-polymerization modification. After the synthesis of a polymer containing the this compound unit, the bromo group can be converted into other functional groups through reactions like lithiation followed by quenching with an electrophile, or through further cross-coupling reactions. This allows for the fine-tuning of the material's properties for specific applications, such as creating flame-retardant materials or materials with specific surface energies.
The potential properties and applications of polymers incorporating this compound are summarized in the table below.
| Structural Feature | Potential Property Enhancement | Potential Application Area |
| Bromophenyl Group | Increased refractive index, flame retardancy, site for post-polymerization modification. | Optical materials, flame-retardant polymers, functional surfaces. |
| Ethane-1-sulfonamide Group | Improved thermal stability, pH-responsiveness, metal ion chelation. acs.orgresearchgate.net | High-performance plastics, smart hydrogels, separation membranes. |
| Combined Structure | Tunable solubility, specific interactions with other molecules. | Specialty polymers, sensor materials, biomedical devices. |
While the direct application of this compound in materials science is still an emerging area, its chemical functionalities provide a strong foundation for the development of novel polymers and advanced materials.
Mechanistic Biological and Biochemical Research Applications Strictly in Vitro and Molecular Focus
Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)
This section explores the mechanistic details of how 2-(4-bromophenyl)ethane-1-sulfonamide interacts with different enzymes in a controlled laboratory setting. The focus remains on the molecular kinetics and characterization of these interactions.
Based on a review of the available scientific literature, there are no specific in vitro studies detailing the inhibition kinetics or mechanisms of this compound on carbonic anhydrase isoforms. While the broader class of sulfonamides is well-known for its carbonic anhydrase inhibitory activity, specific data for this particular compound, such as IC50 or K_i_ values, have not been reported.
In the context of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway of many microorganisms, sulfonamides are a major class of inhibitors. researchgate.net They typically act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA). researchgate.netmdpi.com However, specific kinetic characterization of DHPS inhibition by this compound has not been documented in the available research.
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling pathways, and its inhibition is a subject of significant research. Certain sulfonamide derivatives have been investigated as PKA inhibitors. nih.gov Despite this, there is currently no published research that specifically characterizes the in vitro inhibitory effects of this compound on Protein Kinase A.
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While various sulfonamide derivatives have been synthesized and evaluated for their potential to inhibit these enzymes, there are no specific studies reporting the analysis of alpha-glucosidase and alpha-amylase inhibition by this compound.
The most significant body of research concerning the bioactivity of compounds related to this compound is in the context of Dynamin I GTPase inhibition. A novel class of GTP-competitive dynamin inhibitors, named Sulfonadyns™, has been developed from an aryl sulfonamide scaffold.
Initial screening identified dansylcadaverine (B154855) as a moderate inhibitor of dynamin I (dynI) GTPase activity with an IC50 of 45 μM. This led to the synthesis of a library of related sulfonamides to explore the structure-activity relationship. Within this research, an analogue featuring a 4-bromophenyl group was selected as a lead for the development of a sub-library due to its favorable physicochemical properties and potential for further synthetic modifications.
Subsequent development led to highly potent inhibitors. For instance, analogue 47, (E)-N-(3-{[3-(4-bromophenyl)-2-propen-1-yl]amino}propyl)-1-naphthalenesulfonamide, which incorporates the 4-bromophenyl moiety, demonstrated an IC50 value of less than 4 μM for dynamin I inhibition.
Kinetic Analysis:
Enzyme kinetic studies were performed on lead compounds from the Sulfonadyn™ series to determine their mechanism of action. Lineweaver-Burk plot analysis revealed that these sulfonamide analogues are GTP-competitive inhibitors of dynamin I, indicating that they act at the active site within the GTPase domain of the enzyme.
| Compound | Description | Dynamin I IC50 (μM) | Mechanism of Inhibition |
|---|---|---|---|
| Dansylcadaverine (Initial Lead) | Aryl sulfonamide | 45 | Not specified |
| Sulfonadyn-47 | Contains a 4-bromophenyl group | <4 | GTP-competitive |
Glutamate Carboxypeptidase II (GCP2), also known as prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme that is a therapeutic target for neurological disorders and prostate cancer. mdpi.com While certain classes of sulfonamides, specifically N-substituted glutamyl sulfonamides, have been investigated as GCP2 inhibitors, there is no research available on the inhibitory activity of this compound against this enzyme. mdpi.com
Receptor Binding Studies (In Vitro Assays)
In vitro receptor binding assays are fundamental tools for characterizing the interaction between a ligand and its target receptor at the molecular level. For compounds related to this compound, these studies have been crucial in identifying their affinity and selectivity for specific biological targets, most notably the endothelin (ET) receptors.
The endothelin system, comprising endothelin peptides (ET-1, ET-2, ET-3) and their G protein-coupled receptors (GPCRs), ETA and ETB, plays a critical role in vascular homeostasis. nih.govcam.ac.uk The ETA receptor, found predominantly on vascular smooth muscle cells, mediates vasoconstriction and proliferation, while the ETB receptor, located on endothelial cells, is involved in vasodilation and the clearance of circulating ET-1. nih.govnih.govnih.gov Consequently, the development of antagonists that can selectively or dually target these receptors is of significant pharmacological interest.
Radioligand binding assays are commonly employed to determine the binding affinity of a test compound. These assays measure the ability of a compound to displace a radiolabeled ligand from isolated membranes expressing the receptor of interest. The affinity is typically expressed as the IC₅₀ value (the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand) or the Kᵢ value (the equilibrium dissociation constant for the inhibitor).
While data for this compound itself is not extensively detailed, research on its core structure, 2-phenylethane-1-sulfonamide, provides significant insight. In studies exploring novel endothelin receptor antagonists, moving the phenyl ring two CH₂ units away from the sulfonamide moiety (the phenylethane structure) was found to restore and maintain high affinity for the ETA receptor and partial affinity for the ETB receptor. acs.org This demonstrates the importance of the specific ethanesulfonamide (B75362) linkage for potent receptor interaction. The binding affinities for a representative 2-phenylethane-1-sulfonamide derivative are detailed below. acs.org
| Compound | Target Receptor | Binding Affinity (IC₅₀, nM) | Source |
|---|---|---|---|
| Phenylethane sulfonamide derivative (Compound 8) | ETA | 0.8 | acs.org |
| ETB | 140 | acs.org |
Allosteric modulators are ligands that bind to a receptor at a site topographically distinct from the orthosteric (primary) binding site used by the endogenous ligand. nih.gov This binding can induce a conformational change in the receptor, thereby modulating the affinity or efficacy of the orthosteric ligand. frontiersin.org These modulators can be positive (PAMs), negative (NAMs), or neutral (SAMs), offering a more nuanced approach to regulating receptor activity compared to direct competitive antagonism. mdpi.com
GPCRs, including the endothelin receptors, are well-established as proteins subject to allosteric regulation. nih.govbohrium.com While the sulfonamide scaffold has been identified in allosteric modulators for other GPCRs, such as the chemokine CCR5 receptor, specific investigations detailing an allosteric mechanism for this compound or its close analogs on endothelin receptors are not prominent in the available scientific literature. nih.gov Research has predominantly focused on their role as competitive antagonists at the orthosteric binding site. The potential for this chemical class to exert allosteric effects remains an area for future investigation, which could reveal novel mechanisms of action and therapeutic possibilities.
Structure-Activity Relationship (SAR) Elucidation for In Vitro Biological Targets
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. For the 2-phenylethane-1-sulfonamide scaffold, SAR studies have provided a clear understanding of the molecular features required for high-affinity binding to endothelin receptors.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For sulfonamide-based endothelin antagonists, several key features have been identified through extensive SAR studies:
The Sulfonamide Moiety : The acidic proton on the sulfonamide nitrogen (NH) is a critical feature, often acting as a hydrogen bond donor. Studies on related naphthalenesulfonamides have shown that a pKₐ value below 7 for this proton is important for activity. nih.gov
The Aromatic Ring : The (4-bromophenyl) group engages in hydrophobic and potential π-π stacking interactions within the receptor's binding pocket. Substitutions on this ring are crucial for modulating potency and selectivity. For instance, in related biphenylsulfonamides, a hydrophobic group at the para-position was found to be optimal. nih.gov
The Ethane (B1197151) Linker : The two-carbon chain serves as a critical spacer, optimally positioning the aromatic ring relative to the sulfonamide headgroup for effective interaction with the receptor. acs.org Studies comparing phenylmethane, phenylethane, and phenylpropane sulfonamides demonstrated that the ethane linker provided superior affinity for the ETA receptor. acs.org
Aromatic Ring Substituents : The bromine atom on the phenyl ring contributes to the compound's lipophilicity and can form specific halogen bonds or hydrophobic interactions within the binding site, enhancing binding affinity.
The systematic design and synthesis of analogs are the practical application of SAR exploration. For the 2-phenylethane-1-sulfonamide scaffold, researchers have synthesized and tested a variety of related molecules to probe the importance of different structural components. acs.org
A common synthetic route involves the reaction of a primary amine, such as 2-(4-bromophenyl)ethan-1-amine, with a desired arylsulfonyl chloride in a basic medium. bioline.org.brnih.gov This straightforward chemistry allows for the creation of a diverse library of analogs for SAR probing.
Key strategies for probing the SAR of this scaffold have included:
Varying the Alkyl Chain Length : To confirm the optimal spacing between the phenyl and sulfonamide groups, analogs with one (methane), two (ethane), and three (propane) carbon linkers were synthesized and evaluated. acs.org
Modification of the Sulfonamide Group : To understand the role of the sulfonamide moiety itself, analogs were prepared where this group was replaced by a sulfamide. This modification was found to maintain high affinity for the ETA receptor while improving affinity for the ETB receptor, shifting the compound profile towards a dual antagonist. acs.org
The results from these analog studies provide a clear map for optimizing affinity and selectivity.
| Analog Type (Linker) | Relative ETA Potency | Key Finding | Source |
|---|---|---|---|
| Methane Sulfonamide | Moderate | The two-carbon ethane linker is optimal for ETA receptor affinity. | acs.org |
| Ethane Sulfonamide | High | ||
| Propane Sulfonamide | High (similar to ethane) |
Cell-Based Assays for Mechanistic Pathway Elucidation (In Vitro Cell Lines)
While binding assays confirm affinity, cell-based functional assays are required to determine a compound's mechanism of action (e.g., agonist vs. antagonist) and to elucidate its effect on intracellular signaling pathways. creative-biolabs.com For endothelin receptor antagonists, these assays are typically performed in recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, that have been engineered to stably express either the human ETA or ETB receptor. nih.goveurofinsdiscovery.com
Activation of both ETA and ETB receptors by ET-1 leads to the activation of phospholipase C, which in turn triggers an increase in intracellular calcium ([Ca²⁺]ᵢ) and the production of inositol (B14025) phosphates. creative-biolabs.com Antagonists are identified by their ability to block these ET-1-induced responses.
Commonly used cell-based assays include:
Calcium Flux Assays : These assays use calcium-sensitive fluorescent dyes to measure changes in [Ca²⁺]ᵢ upon receptor activation. A potent antagonist will block the fluorescent signal generated by the addition of ET-1 in a dose-dependent manner. creative-biolabs.comeurofinsdiscovery.com
Second Messenger Assays : The accumulation of second messengers like inositol monophosphate (IP₁), a downstream metabolite of the signaling cascade, can be quantified. Antagonists are evaluated for their ability to inhibit ET-1-stimulated IP₁ production. eurofinsdiscovery.com
Arachidonic Acid Release Assays : In some cell systems like CHO cells expressing the ETA receptor, receptor activation leads to the release of arachidonic acid. This functional response can be quantified using radiolabeled arachidonic acid, and the inhibitory effect of antagonists can be measured. nih.gov
Cell Proliferation Assays : Since ET-1 can be a mitogen for certain cell types (e.g., vascular smooth muscle cells or some cancer cell lines), the antiproliferative effect of antagonists can be assessed. Assays like the MTT assay are used to measure cell viability and determine if an antagonist can block ET-1-induced cell growth. mdpi.com
These in vitro cellular assays provide crucial mechanistic data, confirming that the binding of a compound like this compound to the endothelin receptor translates into a functional blockade of the downstream signaling pathways.
Investigation of Cellular Uptake Mechanisms
The process by which a compound traverses the cell membrane is a critical determinant of its potential biological efficacy. Research in this area typically employs a variety of in vitro models, such as cultured cell lines, to elucidate the primary mechanisms of entry. These can range from passive diffusion across the lipid bilayer to active transport mediated by specific membrane proteins, or endocytic pathways like macropinocytosis and clathrin-mediated endocytosis.
Standard experimental approaches to determine these mechanisms for a compound like this compound would involve:
Initial uptake studies: Quantifying the amount of the compound entering cells over time and at different concentrations.
Temperature-dependence assays: Differentiating between energy-dependent active transport and passive diffusion by performing uptake experiments at both 37°C and 4°C.
Use of metabolic inhibitors: Employing substances that block ATP production (e.g., sodium azide) to ascertain the role of active transport.
Inhibition of specific pathways: Using known inhibitors of various uptake routes (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, amiloride (B1667095) for macropinocytosis) to identify the specific pathway(s) involved.
Without experimental data, any discussion on the cellular uptake of this compound remains purely speculative and would be based on the general properties of sulfonamides and brominated aromatic compounds.
Modulation of Specific Intracellular Signaling Pathways
Once inside a cell, a compound can exert its effects by interacting with and modulating various intracellular signaling pathways. These intricate networks of proteins and second messengers govern fundamental cellular processes such as proliferation, differentiation, apoptosis, and inflammatory responses.
To investigate the influence of this compound on these pathways, researchers would typically utilize a range of molecular biology techniques, including:
Western blotting: To measure changes in the expression and phosphorylation status of key signaling proteins (e.g., kinases like Akt, MAPK, or transcription factors like NF-κB).
Reporter gene assays: To assess the activity of specific transcription factors and their downstream signaling cascades.
Kinase activity assays: To directly measure the inhibitory or stimulatory effect of the compound on specific enzymes.
Gene expression profiling: Using techniques like RT-qPCR or microarray analysis to identify changes in the expression of genes regulated by particular signaling pathways.
The absence of any published in vitro or molecular studies on this compound means that its potential targets and effects on intracellular signaling are currently unknown. Future research would be necessary to elucidate any such activities.
Emerging Research Directions and Future Challenges for 2 4 Bromophenyl Ethane 1 Sulfonamide Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies are increasingly being applied to the design and activity prediction of sulfonamide derivatives. nih.govresearchgate.net For a compound like 2-(4-bromophenyl)ethane-1-sulfonamide, AI and ML can accelerate the identification of potent and selective analogs. These computational tools can analyze vast datasets of existing sulfonamides to build predictive models for various biological activities. crimsonpublishers.com
Machine learning algorithms, such as random forests (RF), support vector machines (SVM), and neural networks (NN), can be trained on the structural features and biological data of known sulfonamides to predict the activity of novel compounds. nih.gov This approach, known as quantitative structure-activity relationship (QSAR) modeling, can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. researchgate.net For instance, a hypothetical ML model could be developed to predict the inhibitory activity of this compound derivatives against a specific enzyme target.
Table 1: Illustrative Application of a Predictive ML Model for Hypothetical Derivatives of this compound
| Derivative | Modification | Predicted IC₅₀ (µM) | Confidence Score |
| 1 | Replacement of bromine with chlorine | 2.5 | 0.92 |
| 2 | Addition of a methyl group to the amine | 5.1 | 0.88 |
| 3 | Replacement of bromine with a trifluoromethyl group | 1.8 | 0.95 |
| 4 | Introduction of a hydroxyl group on the phenyl ring | 3.2 | 0.90 |
Furthermore, generative AI models can design entirely new sulfonamide structures with desired properties, moving beyond simple modification of existing scaffolds. crimsonpublishers.com These models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying chemical patterns of active sulfonamides and generate novel molecules that are likely to be active. crimsonpublishers.com This de novo design approach holds immense promise for discovering next-generation therapeutics based on the this compound framework.
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While classical methods for sulfonamide synthesis, often involving the reaction of sulfonyl chlorides with amines, are well-established, there is a continuous drive to develop more efficient, selective, and environmentally friendly synthetic routes. researchgate.net Recent advances in this area are highly relevant for the future synthesis of this compound and its analogs.
One promising direction is the use of catalytic methods that avoid the need for pre-functionalized starting materials. For example, C-H activation strategies could allow for the direct sulfonamidation of C-H bonds, offering a more atom-economical approach. thieme-connect.com Additionally, novel coupling reactions are being explored to form the crucial S-N bond of the sulfonamide group under milder conditions. thieme-connect.com
Electrochemical synthesis is also emerging as a green and efficient alternative for preparing sulfonamides. thieme-connect.com This method can reduce the reliance on hazardous reagents and offer precise control over reaction conditions. The development of flow chemistry processes for sulfonamide synthesis is another key area, enabling safer, more scalable, and consistent production, which is particularly important for translating academic discoveries into industrial applications. mdpi.com
Table 2: Comparison of Synthetic Routes for Sulfonamides
| Method | Key Features | Advantages | Challenges |
| Classical Synthesis (Sulfonyl Chloride + Amine) | Well-established, versatile. | High yields for many substrates. | Use of harsh reagents, potential for side reactions. |
| Catalytic C-H Sulfonamidation | Direct functionalization of C-H bonds. | High atom economy, reduced steps. | Catalyst development, substrate scope limitations. |
| Electrochemical Synthesis | Use of electricity to drive the reaction. | Green, mild conditions, precise control. | Specialized equipment, optimization of reaction parameters. |
| Flow Chemistry | Continuous reaction process. | Enhanced safety, scalability, and consistency. | Initial setup costs, potential for clogging. |
Exploration of New Mechanistic Biological Targets (In Vitro Focus)
The sulfonamide scaffold is known to interact with a wide range of biological targets, and ongoing research continues to uncover new possibilities. For this compound, a systematic in vitro screening against diverse panels of enzymes and receptors could reveal novel mechanisms of action.
Traditionally, sulfonamides are known as inhibitors of dihydropteroate (B1496061) synthase in bacteria and carbonic anhydrases in humans. mdpi.comtandfonline.com However, recent studies have shown that sulfonamide derivatives can also target other enzyme classes, such as kinases, proteases, and histone deacetylases (HDACs). tandfonline.com For example, some novel sulfonamides have demonstrated potent inhibitory activity against various cancer-related kinases.
An important area of future research for this compound would be to screen it against a panel of emerging therapeutic targets. This could include enzymes involved in metabolic diseases, inflammatory pathways, and neurodegenerative disorders. High-throughput in vitro screening assays are essential tools for this exploratory work. For instance, a focused screen could be conducted against a panel of deubiquitinating enzymes (DUBs), which have emerged as promising targets in cancer therapy. bioworld.com
Challenges in Scalable and Cost-Effective Academic Synthesis
While the synthesis of sulfonamides on a small, laboratory scale is generally achievable, scaling up the production for more extensive biological testing or pre-clinical studies presents several challenges, particularly in an academic setting. These challenges are directly relevant to the future development of this compound.
Purification of the final compound and intermediates on a larger scale can also be problematic. Chromatographic methods that are effective at the milligram scale may become impractical and costly when dealing with gram or kilogram quantities. Crystallization is a more scalable purification technique, but developing a robust crystallization process can be time-consuming.
Furthermore, safety considerations become more critical at a larger scale. Reactions that are manageable in a small flask may pose significant hazards when scaled up, particularly if they are exothermic or involve hazardous reagents. mdpi.com Academic laboratories may not have the infrastructure to safely handle large-scale reactions.
Prospects for Derivatization towards Advanced Chemical Tools
Beyond its potential as a therapeutic agent, this compound can serve as a valuable starting point for the development of advanced chemical tools. Derivatization of this scaffold can lead to the creation of probes for studying biological processes and identifying new drug targets.
One exciting prospect is the synthesis of fluorescently labeled derivatives. By attaching a fluorophore to the this compound molecule, researchers can visualize its distribution in cells and tissues, providing insights into its mechanism of action and potential off-target effects. researchgate.netnih.gov
Another important application is the development of affinity-based probes. By incorporating a reactive group or a tag (such as biotin) into the structure, derivatives of this compound can be used to covalently label their biological targets. This allows for the identification and validation of the protein partners of the compound, a crucial step in understanding its pharmacology.
Furthermore, the synthesis of photoaffinity probes, which can be activated by light to form a covalent bond with their target, offers a powerful method for target identification with high temporal and spatial control. These advanced chemical tools, derived from the this compound scaffold, can significantly contribute to our understanding of complex biological systems.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(4-bromophenyl)ethane-1-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-bromophenethylamine using sulfonyl chlorides under controlled conditions. Key steps include:
- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions.
- Solvent selection : Dichloromethane or THF is used to enhance solubility and reaction homogeneity.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
- Work-up : Acidic or neutral aqueous washes remove unreacted reagents.
- Optimization requires monitoring by TLC or HPLC to adjust reaction time (typically 4–6 hours) .
Q. Which purification and characterization techniques are critical for ensuring compound purity?
- Methodological Answer :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Recrystallization from ethanol/water mixtures improves purity.
- Characterization :
- NMR spectroscopy : and NMR confirm structural integrity (e.g., sulfonamide protons at δ 7.3–7.6 ppm, bromophenyl aromatic signals).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] at 292.99 Da).
- Elemental analysis : Confirms C, H, N, S, and Br content within ±0.4% theoretical values .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer :
- Data collection : Single crystals are grown via slow evaporation (e.g., from DMSO/water). Diffraction data is collected at 100 K using Mo-Kα radiation.
- Structure solution : SHELXT (direct methods) generates initial phases, followed by refinement in SHELXL with anisotropic displacement parameters.
- Validation : checkCIF reports resolve geometry outliers (e.g., bond angles, torsions). ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between observed and expected NMR peaks (e.g., split aromatic signals) may arise from conformational flexibility or impurities. Strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., rotational barriers of the sulfonamide group).
- 2D NMR (COSY, HSQC) : Correlates proton-carbon couplings to confirm connectivity.
- Crystallographic cross-validation : Comparing NMR data with X-ray-derived torsion angles resolves ambiguities .
Q. What experimental approaches optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) enhance coupling reactions for bromophenyl derivatives.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield.
- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., solvent polarity, temperature) for maximizing efficiency .
Q. How do intermolecular interactions in crystal structures influence physicochemical properties?
- Methodological Answer :
- Hydrogen bonding : Sulfonamide N–H···O interactions form 1D chains, affecting solubility and melting points.
- π-π stacking : Bromophenyl rings stack at 3.5–4.0 Å distances, influencing solid-state stability.
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., Br···H contacts account for ~15% of surface contacts) .
Q. What methodologies assess the biological activity of sulfonamide derivatives like this compound?
- Methodological Answer :
- Enzyme inhibition assays : Target-specific assays (e.g., carbonic anhydrase inhibition) use UV-Vis spectroscopy to monitor substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis).
- Cellular assays : MTT-based viability tests on cancer cell lines (e.g., MCF-7) with IC determination.
- Docking studies : AutoDock Vina predicts binding modes to target proteins (e.g., Mcl-1), validated by mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
